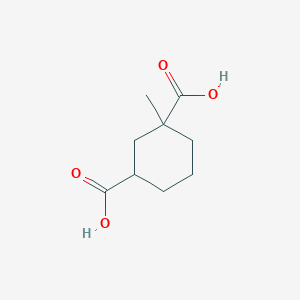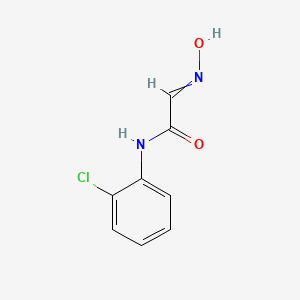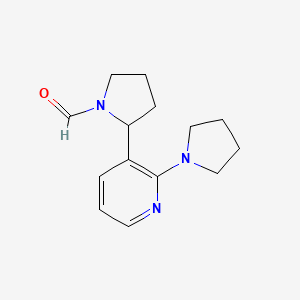
2-(2-morpholin-4-ylethoxy)benzaldehyde;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Morpholin-4-ylethoxy)benzaldehyde; oxalic acid: is a chemical compound that combines the properties of both 2-(2-morpholin-4-ylethoxy)benzaldehyde and oxalic acid. The compound is known for its applications in various fields, including chemistry, biology, and industry. The combination of these two components results in a compound with unique properties that make it suitable for a range of scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-morpholin-4-ylethoxy)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2-(morpholin-4-yl)ethanol under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 2-(2-morpholin-4-ylethoxy)benzaldehyde involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
化学反应分析
Types of Reactions: 2-(2-Morpholin-4-ylethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted benzaldehyde derivatives.
科学研究应用
2-(2-Morpholin-4-ylethoxy)benzaldehyde is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: In biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-morpholin-4-ylethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
3-(2-Morpholin-4-ylethoxy)benzaldehyde: Similar structure but with the morpholin-4-ylethoxy group at a different position on the benzaldehyde ring.
4-(2-Morpholin-4-ylethoxy)benzaldehyde: Another positional isomer with different properties.
Uniqueness: 2-(2-Morpholin-4-ylethoxy)benzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry.
属性
分子式 |
C28H36N2O10 |
|---|---|
分子量 |
560.6 g/mol |
IUPAC 名称 |
2-(2-morpholin-4-ylethoxy)benzaldehyde;oxalic acid |
InChI |
InChI=1S/2C13H17NO3.C2H2O4/c2*15-11-12-3-1-2-4-13(12)17-10-7-14-5-8-16-9-6-14;3-1(4)2(5)6/h2*1-4,11H,5-10H2;(H,3,4)(H,5,6) |
InChI 键 |
UEKVCPNTJNXRKR-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCOC2=CC=CC=C2C=O.C1COCCN1CCOC2=CC=CC=C2C=O.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![3-oxo-2,4-dihydro-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B11818585.png)
